Potency: MK-8282's Balanced hGPR119 and mGPR119 EC50 Profile
MK-8282 demonstrates potent, nanomolar agonist activity at both human and mouse GPR119 receptors, with EC50 values of 10 nM (hGPR119) and 58 nM (mGPR119) [1]. This balanced profile contrasts with other GPR119 agonists like AR231453, which shows extremely high human potency (EC50 = 0.68 nM) but poor translation to in vivo efficacy in some models, and MBX-2982, which has significantly lower potency (EC50 = 5000 nM) [2].
| Evidence Dimension | GPR119 Agonist Potency |
|---|---|
| Target Compound Data | hGPR119 EC50: 10 nM; mGPR119 EC50: 58 nM |
| Comparator Or Baseline | AR231453 (hGPR119 EC50: 0.68 nM); MBX-2982 (hGPR119 EC50: 5000 nM); APD597 (hGPR119 EC50: 46 nM); GSK1292263 (hGPR119 EC50: ~43.9 nM) |
| Quantified Difference | MK-8282 is ~68x less potent than AR231453 at hGPR119 but 500x more potent than MBX-2982. It is ~4.6x more potent than APD597 and ~4.4x more potent than GSK1292263 at hGPR119. |
| Conditions | Cell-based cAMP assay for hGPR119; mGPR119 assay conditions not fully detailed in primary source. |
Why This Matters
MK-8282's potency is sufficient for robust in vivo activity while avoiding the potential for over-stimulation seen with super-agonists, and it far outperforms weaker agonists like MBX-2982, which may require higher doses and increase off-target risk.
- [1] Neelamkavil SF, Boyle C, Chackalamannil S, et al. Discovery of MK-8282 as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes. ACS Med Chem Lett. 2018;9(5):457-461. doi:10.1021/acsmedchemlett.8b00073 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MBX-2982 Ligand Activity Chart. View Source
